1-Cyclohexylpiperidine-4-carboxylic acid
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Overview
Description
1-Cyclohexylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of substituted pyridines in the presence of a cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of water as a solvent in these reactions is advantageous due to its environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Cyclohexylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in the study of biological processes and interactions.
Industry: It is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclohexylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions. For instance, piperidine derivatives have been shown to inhibit mitosis at metaphase, leading to cell cycle arrest or cell death .
Comparison with Similar Compounds
- Piperidine-4-carboxylic acid
- Cyclohexylamine
- Cyclohexylpiperidine
Uniqueness: 1-Cyclohexylpiperidine-4-carboxylic acid is unique due to its specific structural features and chemical properties. Its cyclohexyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it distinct from other piperidine derivatives and cyclohexyl compounds .
Properties
IUPAC Name |
1-cyclohexylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJYMJZSIMYYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276975 |
Source
|
Record name | 1-Cyclohexyl-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897094-33-6 |
Source
|
Record name | 1-Cyclohexyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897094-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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